N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
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Overview
Description
N-(2,3-dimethylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea linkage between a 2,3-dimethylphenyl group and a 4-(1-pyrrolidinylcarbonyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea typically involves the following steps:
Formation of the Urea Linkage: The reaction between 2,3-dimethylaniline and 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate is a common method. This reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(2,3-dimethylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their function. This interaction can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea linkage.
N-(2,3-dimethylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]carbamate: Similar structure but with a carbamate group instead of a urea linkage.
Uniqueness
N-(2,3-dimethylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea linkage provides stability and the potential for hydrogen bonding, while the aromatic rings offer sites for further functionalization.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-6-5-7-18(15(14)2)22-20(25)21-17-10-8-16(9-11-17)19(24)23-12-3-4-13-23/h5-11H,3-4,12-13H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAJQAOLFZOREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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